2'-O-Methyllicodione
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Overview
Description
2'-O-methyllicodione is a beta-diketone that is licodione in which the hydroxy group at position 2 of the 2,4-dihyroxyphenyl moiety has been converted into the its methyl ether. It is an aromatic ether, a beta-diketone, a member of phenols, a member of dihydrochalcones and an aromatic ketone. It derives from a licodione. It is a conjugate acid of a this compound(1-).
Scientific Research Applications
Computational Identification of 2'-O-Methylation Sites
Research by Chen et al. (2016) focused on a computational method for identifying 2'-O-methylation sites in RNA sequences. The method, based on support vector machines, demonstrated a high accuracy rate in identifying these sites in human, Mus musculus, and Saccharomyces cerevisiae genomes. This approach offers a cost-effective and efficient alternative to experimental methods for studying 2'-O-methylation in RNA (Chen et al., 2016).
RNA 2'-O-Methylation and Its Biological Implications
A study by Marchand et al. (2016) developed a protocol using Illumina sequencing to map and quantify 2'-O-methylation sites in RNA. This method allows for the detection of subtle changes in 2'-O-methylation profiles, which are significant in understanding RNA's role in various biological processes and pathologies (Marchand et al., 2016).
Advanced Computational Methods in 2'-O-Methylation Research
Tahir et al. (2019) introduced iRNA-PseKNC(2methyl), a convolution neural network-based method for identifying 2'-O-methylation sites. This method excels in accuracy, sensitivity, and specificity, showcasing the potential of advanced computational techniques in RNA methylation research (Tahir et al., 2019).
properties
Molecular Formula |
C16H14O5 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C16H14O5/c1-21-16-8-12(18)6-7-13(16)15(20)9-14(19)10-2-4-11(17)5-3-10/h2-8,17-18H,9H2,1H3 |
InChI Key |
DMOSJPZKOKLUKK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)O)C(=O)CC(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C(=O)CC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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